molecular formula C13H20N2O3 B11727555 2-Amino-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-3-methoxybenzamide

2-Amino-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-3-methoxybenzamide

Cat. No.: B11727555
M. Wt: 252.31 g/mol
InChI Key: LUSWJSYINIPNJX-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-(1-hydroxy-3-methylbutan-2-yl)-3-methoxybenzamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzamide core substituted with an amino group, a hydroxy group, and a methoxy group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(1-hydroxy-3-methylbutan-2-yl)-3-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzoic acid and (S)-2-amino-1-hydroxy-3-methylbutane.

    Amidation Reaction: The 3-methoxybenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2). The acid chloride is then reacted with (S)-2-amino-1-hydroxy-3-methylbutane to form the desired benzamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure (S)-2-Amino-N-(1-hydroxy-3-methylbutan-2-yl)-3-methoxybenzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(1-hydroxy-3-methylbutan-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carbonyl group in the benzamide can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Various nucleophiles such as halides, amines, or thiols under basic or acidic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

(S)-2-Amino-N-(1-hydroxy-3-methylbutan-2-yl)-3-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound’s functional groups make it a valuable intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound can be used in biochemical assays to study enzyme interactions, receptor binding, and other biological processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(1-hydroxy-3-methylbutan-2-yl)-3-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The compound’s functional groups allow it to interact with various molecular targets, such as enzymes, receptors, and proteins, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-tert-Butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate: A similar compound with a carbamate functional group instead of a benzamide.

    Proline-derived 2,4-disubstituted oxazoles:

Uniqueness

(S)-2-Amino-N-(1-hydroxy-3-methylbutan-2-yl)-3-methoxybenzamide is unique due to its specific combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral drug development.

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

2-amino-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-3-methoxybenzamide

InChI

InChI=1S/C13H20N2O3/c1-8(2)10(7-16)15-13(17)9-5-4-6-11(18-3)12(9)14/h4-6,8,10,16H,7,14H2,1-3H3,(H,15,17)/t10-/m1/s1

InChI Key

LUSWJSYINIPNJX-SNVBAGLBSA-N

Isomeric SMILES

CC(C)[C@@H](CO)NC(=O)C1=C(C(=CC=C1)OC)N

Canonical SMILES

CC(C)C(CO)NC(=O)C1=C(C(=CC=C1)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.